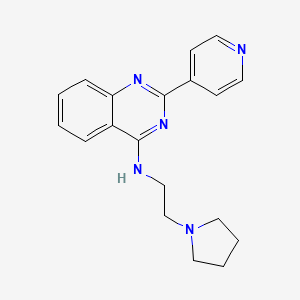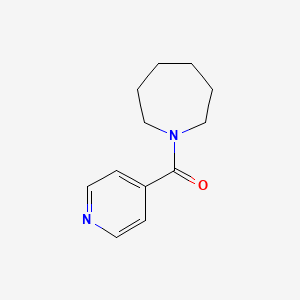![molecular formula C14H18ClN3O B6640771 2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol](/img/structure/B6640771.png)
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol, also known as CP-544326, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol is a selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, 2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.
Biochemical and Physiological Effects
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol has been shown to have a number of biochemical and physiological effects, including increased serotonin levels in the brain, reduced anxiety and depression-like behavior in animal models, and inhibition of cancer cell growth. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol is its selectivity for SERT, which reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, its high lipophilicity may make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol. One area of interest is its potential use as an antidepressant or anxiolytic agent. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to investigate its potential as an anticancer agent and to optimize its pharmacokinetic properties for in vivo use.
Synthesis Methods
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol is synthesized through a multistep process that involves the reaction of 2-chloro-6-nitroimidazo[1,2-a]pyridine with cyclopropylamine, followed by reduction of the nitro group and subsequent alkylation with 2-chloromethyl-4-(methylamino)phenol. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In neurology, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In psychiatry, it has been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-17(9-13(19)10-2-3-10)7-12-8-18-6-11(15)4-5-14(18)16-12/h4-6,8,10,13,19H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLQNFYEAUKBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN2C=C(C=CC2=N1)Cl)CC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640689.png)
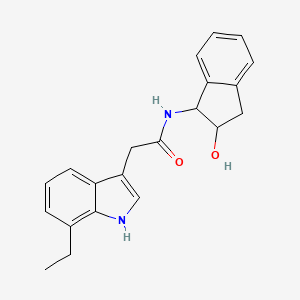
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B6640701.png)
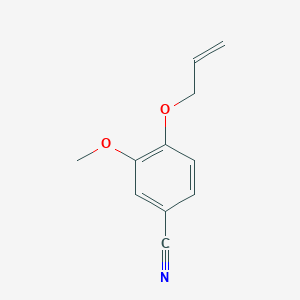
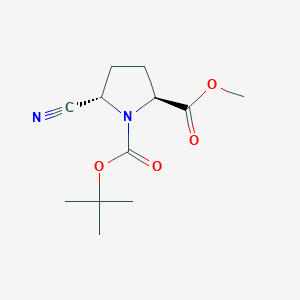
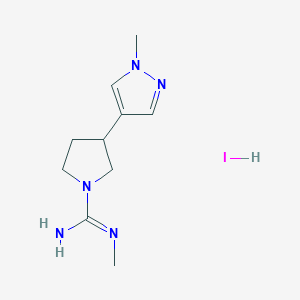
![2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methyl]-1-propan-2-ylguanidine;hydroiodide](/img/structure/B6640730.png)
![6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide](/img/structure/B6640736.png)
![2-[Methyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]ethanol](/img/structure/B6640737.png)
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol](/img/structure/B6640744.png)
![1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol](/img/structure/B6640748.png)
![1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6640777.png)
